molecular formula C21H19N3OS B2704970 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251676-32-0

3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2704970
CAS No.: 1251676-32-0
M. Wt: 361.46
InChI Key: GWPHYGCATLIAQX-UHFFFAOYSA-N
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Description

3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the pyrrolo[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for its similarity to purine nucleotides . This compound is intended for research purposes to explore its potential biological activity. Compounds within this chemical class have been investigated as potential therapeutic agents, with recent scientific literature highlighting their development as inhibitors of aldehyde dehydrogenase (ALDH) isoforms for use in oncology research, particularly in studying chemotherapy resistance . The pyrrolopyrimidine core is a privileged structure in drug discovery, found in inhibitors targeting various kinases and other enzymes involved in cancer proliferation . Researchers can utilize this compound as a key intermediate or as a probe to study the structure-activity relationships (SAR) of tricyclic pyrrolopyrimidine derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The structural formula is C26H21N3OS. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-6-8-15(11-14)13-26-21-23-18-17(16-9-4-3-5-10-16)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPHYGCATLIAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents such as acetic acid or dimethylformamide (DMF).

    Introduction of Substituents: The methyl, phenyl, and benzylthio groups are introduced through substitution reactions. Reagents such as methyl iodide, phenylboronic acid, and benzylthiol are commonly used.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methyl iodide, phenylboronic acid, benzylthiol, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Its unique chemical properties make it useful in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference
3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 3-methyl (N3), 3-methylbenzylthio (C2), phenyl (C7) Potential kinase inhibition (inferred)
3-benzyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone Benzyl (N3), 4-methylbenzylthio (C2), phenyl (C7) Enhanced lipophilicity
6-((3-fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Pyrazolo[3,4-d]pyrimidinone 3-fluorobenzylthio (C6), oxetan-3-yl (C2), phenyl (C5) ALDH1A inhibition (IC₅₀ = 12 nM)
6-benzoyl-3-ethyl-2-thioxo-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone Ethyl (N3), thioxo (C2), benzoyl (C6) Lower solubility due to benzoyl group
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Chloro (C4), phenyl (N1) Intermediate for further functionalization

Key Observations:

Fluorine substitution (e.g., 3-fluorobenzylthio in 13g) introduces electronegativity, enhancing hydrogen-bonding capacity and target affinity, as seen in ALDH1A inhibitors .

Core Modifications: Pyrazolo[3,4-d]pyrimidinone derivatives (e.g., 13g) exhibit distinct electronic properties compared to pyrrolo[3,2-d]pyrimidinones due to the pyrazole ring, which may influence kinase selectivity . Thioxo groups (C=S) in analogs like compound 56 reduce reactivity compared to thioethers (C-S-C), impacting electrophilic substitution pathways .

Synthetic Accessibility: Chlorinated intermediates (e.g., 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine) enable efficient functionalization at position 4, but nitro groups require reduction for further derivatization . Microwave-assisted synthesis (e.g., in ) reduces reaction times for thieno[3,2-d]pyrimidinones, suggesting applicability to pyrrolo analogs .

Biological Activity

3-Methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a compound belonging to the pyrrolopyrimidine class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The compound's molecular formula is C21H19N3OSC_{21}H_{19}N_{3}OS, with a molecular weight of approximately 361.5 g/mol. Its structure features a pyrrolopyrimidine core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrrolopyrimidine class exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Notably effective against fungi such as Candida species.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in cell assays.

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of related pyrrolopyrimidine derivatives against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives . The compound exhibits a mechanism of action involving inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication.

Table 1: Antimicrobial Activity of Pyrrolopyrimidine Derivatives

Compound IDTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusVaries

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests have demonstrated effectiveness against various strains of Candida, with growth inhibition zones significantly larger than controls .

Anti-inflammatory Effects

In studies assessing anti-inflammatory properties, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions.

Case Studies

  • Neuroprotective Studies : In experiments evaluating neuroprotective effects, certain derivatives exhibited reduced expression of apoptosis markers in neuronal cells, indicating potential use in neurodegenerative diseases.
  • Inhibition of Quorum Sensing : The compound has been identified as a selective inhibitor of the lasB quorum sensing system in Gram-negative bacteria, which is critical for controlling bacterial virulence and biofilm formation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thioether linkage and specific aromatic substitutions enhances its interaction with biological targets such as enzymes involved in DNA replication and inflammatory pathways.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)
CyclizationH2SO4, 80°C, 6h65–70
Thioether Formation3-Methylbenzyl mercaptan, K2CO3, DMF50–60

Basic: What analytical methods are critical for structural characterization?

  • X-ray Crystallography : Resolves 3D conformation and bond angles. Use SHELX programs for refinement, ensuring R-factor < 0.05 for high accuracy .
  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm; methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 418.15) .

Basic: How can researchers assess the compound’s biological activity?

  • In Vitro Assays :
    • Enzyme Inhibition : IC50 determination against kinases or proteases (e.g., ATP-binding assays) .
    • Receptor Binding : Radioligand displacement studies (e.g., Kd values for GPCRs) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., affinity for catalytic sites) .

Advanced: How can substituent-specific challenges in synthesis be optimized?

  • Steric Hindrance : Use bulky substituents (e.g., 3-methylbenzyl) in early steps to avoid steric clashes. Optimize solvent polarity (e.g., DMF for solubility) .
  • Yield Improvement :
    • Catalyst Screening: Pd(PPh3)4 for Suzuki coupling (yield increases from 50% to 75%) .
    • Temperature Control: Maintain 0–5°C during thioether formation to reduce side reactions .

Case Study : Replacing 4-fluorobenzyl () with 3-methylbenzyl requires adjusting reaction time from 12h to 18h for comparable yields .

Advanced: What methodologies elucidate the compound’s mechanism of action?

  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in binding pockets to validate critical residues .
  • Kinetic Analysis : Measure kcat/Km changes to assess competitive vs. non-competitive inhibition .

Advanced: How can conflicting bioactivity data across studies be resolved?

  • Structural Comparisons : Analyze substituent effects (e.g., 3-methyl vs. 4-fluoro analogs in and ) using QSAR models .
  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa variability) .
  • Meta-Analysis : Pool data from analogs (e.g., IC50 ranges: 0.1–10 µM) to identify trends in potency vs. lipophilicity .

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